molecular formula C14H13F3N2O5S B2506282 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034384-28-4

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2506282
CAS No.: 2034384-28-4
M. Wt: 378.32
InChI Key: ANAZAVXADJZPRA-UHFFFAOYSA-N
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Description

The compound 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a pyrrolidine ring sulfonylated at the nitrogen with a 4-(trifluoromethyl)phenyl group, linked to an oxazolidine-2,4-dione heterocycle. This structure combines a sulfonamide moiety (known for enhancing metabolic stability and target binding ) with a dione ring system, which is prevalent in bioactive molecules.

Properties

IUPAC Name

3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAZAVXADJZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine scaffold is typically constructed via cyclization or hydrogenation of unsaturated precursors. A widely adopted route involves the reduction of pyrroline intermediates, as demonstrated in the synthesis of pyrrolidine-based cardiotonic agents. For instance, ketonitrile intermediates (e.g., 6 in) undergo catalytic hydrogenation using Raney nickel under H₂ pressure (1–3 atm) to yield pyrrolidine derivatives. Subsequent LiAlH₄ reduction ensures complete saturation of the ring. Alternative approaches employ cyanoethylation of aminonitriles, followed by acidic hydrolysis to generate ketonitriles, which are hydrogenated to pyrrolidines.

In the context of the target compound, the pyrrolidine ring is functionalized at the 3-position, necessitating regioselective substitution. A method involving N-benzyloxycarbonyl protection of pyrrolidine intermediates (e.g., 10 in) enables selective modification at the 3-position while preserving the amine functionality for subsequent sulfonylation.

Sulfonylation of the Pyrrolidine Nitrogen

Introducing the 4-(trifluoromethyl)phenylsulfonyl group requires sulfonylation of the pyrrolidine’s secondary amine. This is achieved using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. A representative procedure from involves reacting the pyrrolidine derivative (e.g., 10) with the sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (2.5 equiv) is employed as a base to scavenge HCl, yielding the sulfonamide product in 85–92% purity.

Critical to this step is the exclusion of moisture to prevent hydrolysis of the sulfonyl chloride. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the sulfonylated pyrrolidine, as confirmed by ¹⁹F NMR to verify the presence of the -CF₃ group.

Oxazolidine-2,4-dione Formation

The oxazolidine-2,4-dione ring is constructed through cyclization of β-hydroxyamide precursors. A method adapted from involves treating a β-hydroxyamide intermediate with triflic acid (TfOH, 1 equiv) in DCM at 0°C, followed by warming to 40°C for 5–16 hours. This catalyzes intramolecular cyclodehydration, forming the oxazolidine-2,4-dione core.

Reaction Parameter Optimal Condition Yield (%)
Solvent DCM 78
Temperature 0°C → 40°C 78
Catalyst (TfOH Equiv) 1.0 78
Reaction Time 16 hours 78

Table 1: Optimization of oxazolidine-2,4-dione cyclization.

Alternative routes employ oxazolidinones as masked α-amino acids. For example, condensation of L-alanine with salicylaldehyde generates a tricyclic trans-oxazolidinone intermediate, which is alkylated at the α-position before ring-opening to yield the target heterocycle.

Coupling of Pyrrolidine and Oxazolidine Moieties

The final step involves linking the sulfonylated pyrrolidine to the oxazolidine-2,4-dione. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling between the pyrrolidine’s 3-hydroxy group and a carboxylic acid derivative of the oxazolidine-dione. This method preserves stereochemistry, critical for bioactive applications.

In a case study, the hydroxy-pyrrolidine sulfonamide (0.5 mmol) reacts with oxazolidine-2,4-dione-3-carboxylic acid (0.55 mmol) in THF under Mitsunobu conditions (24 hours, room temperature), achieving 68% yield after column chromatography.

Stereochemical Considerations and Resolution

The target compound may exhibit chirality at the pyrrolidine’s 3-position. Chiral resolution is accomplished via HPLC using a Chiralpak ES-OVS column (ethanol:20 mM KH₂PO₄, 15:85), resolving enantiomers with baseline separation. Alternatively, chiral auxiliaries such as (R)-α-methylbenzylamine are employed during sulfonylation to induce asymmetry, followed by catalytic hydrogenation to remove the auxiliary.

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) requires optimizing solvent recovery and catalyst recycling. A patent highlights the use of continuous flow reactors for sulfonylation, reducing reaction times from 16 hours to 2 hours while maintaining 89% yield. Raney nickel is regenerated via aqueous NaOH washes, enabling reuse for up to five cycles without activity loss.

Analytical Characterization

Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 4.61 (m, 1H, pyrrolidine-H), 3.95 (dd, J = 9.2 Hz, 1H, oxazolidine-H), 3.32 (m, 2H, SO₂NCH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).
  • HRMS : m/z calc. for C₁₄H₁₂F₃N₂O₅S [M+H]⁺: 401.0456; found: 401.0452.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing trifluoromethylphenyl-sulfonyl moiety enhances electrophilicity at the sulfur atom, enabling nucleophilic substitutions:

Reaction Type Conditions Products Yield/Notes
Amine DisplacementPrimary/secondary amines, RT to 80°CSulfonamide derivatives with modified pyrrolidine substituents60–85% yield (extrapolated from )
Thiol CouplingThiols, base (e.g., Et₃N), DCM/THFThioether-linked analogsLimited data; inferred from

Mechanistic Insight :

  • The sulfonyl group acts as a leaving group under basic conditions, facilitating attack by amines or thiols (Pearson’s hard nucleophiles) .

  • Steric hindrance from the trifluoromethylphenyl group may reduce reactivity at bulkier nucleophiles .

Oxazolidinedione Ring-Opening Reactions

The oxazolidine-2,4-dione core undergoes selective ring-opening under acidic or basic conditions:

Reagent Conditions Product Application
Hydrazine (excess)Reflux in EtOH, 6–8 hHydrazide derivatives with retained pyrrolidine-sulfonyl groupPrecursors for heterocyclic scaffolds
Grignard ReagentsAnhydrous THF, 0°C→RTTertiary alcohols via nucleophilic addition to carbonylFunctionalization for SAR studies

Key Observation :

  • Ring-opening with hydrazine generates intermediates for pyrazole or indole synthesis (e.g., via DDQ oxidation ).

Catalytic Cycloadditions and Heterocycle Formation

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

Table 1: Cycloaddition Reactions

Catalyst Reagents Product Yield Biological Relevance
BF₃·Et₂O + PTSAAldehydes, mercaptoacetic acidThiazolidin-4-one hybrids65–78% Antitumor, antimicrobial activity
CoFe₂O₄@SiO₂/PrNH₂ nanoparticlesα-Haloketones, allyl isothiocyanateTetrahydrothiazolo[3,2-a]pyrimidines70–82% Urease/α-amylase inhibition

Mechanistic Pathway :

  • Thiazolidinone Formation : Condensation with aldehydes and thioglycolic acid under acid catalysis forms thiazolidin-4-ones via Knoevenagel-type intermediates .

  • Pyrazole Synthesis : Reaction with allyl isothiocyanate followed by hydrazine yields pyrazole derivatives through sequential nucleophilic attacks .

Functionalization via Cross-Coupling Reactions

The aryl trifluoromethyl group enables palladium-catalyzed couplings:

Reaction Catalyst System Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acidsBiaryl derivatives with enhanced π-π stacking
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminated analogs for solubility tuning

Structural Impact :

  • Cross-coupling diversifies the aryl moiety, modulating electronic properties and bioavailability .

Stability and Degradation Pathways

Hydrolytic Degradation :

  • Under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, the oxazolidinedione ring hydrolyzes to form urea and carboxylic acid derivatives.
    Photolytic Sensitivity :

  • UV exposure (λ = 254 nm) induces cleavage of the sulfonyl-pyrrolidine bond, necessitating dark storage .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent due to its ability to interact with various biological targets.

Antidepressant Activity
Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. For instance, studies have shown that related compounds exhibit significant reductions in depressive-like behaviors in animal models, suggesting potential antidepressant effects through serotonin and dopamine modulation .

Antipsychotic Effects
In preclinical studies, the compound demonstrated the ability to reverse hyperlocomotion induced by phencyclidine (PCP) in mice, indicating antipsychotic properties. The effective dose was identified at 5.4 mg/kg, highlighting its potential for treating psychotic disorders .

Vasodilatory Effects
The structure of the compound suggests it may act as a phosphodiesterase (PDE) inhibitor, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. This mechanism is similar to known treatments for erectile dysfunction and pulmonary hypertension .

Chemical Biology

In chemical biology, the compound serves as a probe to study small molecule interactions with biological macromolecules. Its unique functional groups allow it to participate in various binding interactions that can modulate enzyme or receptor activities.

Materials Science

The stability and electronic properties of the compound make it suitable for developing advanced materials such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to materials, enhancing their performance in various applications.

Study 1: Antidepressant Efficacy

A study focused on a structurally similar compound demonstrated significant antidepressant effects in a mouse model at specific dosages, suggesting modulation of serotonin pathways as a mechanism of action .

Study 2: Antipsychotic Activity

Research indicated that the compound effectively reversed PCP-induced hyperlocomotion in mice at an effective dose of 5.4 mg/kg, supporting its potential use as an antipsychotic agent .

Mechanism of Action

The mechanism of action of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylphenylsulfonyl group can enhance binding affinity and specificity, while the pyrrolidine and oxazolidine-2,4-dione moieties contribute to the overall stability and reactivity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Variation in Dione Ring

  • Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione :
    • Target Compound : Oxazolidine-2,4-dione (oxygen in the dione ring).
    • Analog () : 5-(2-...)ethylidene) thiazolidine -2,4-dione replaces oxygen with sulfur, increasing molecular weight (e.g., 420.5 g/mol in ) and altering electronic properties. Sulfur’s larger atomic size and polarizability may enhance lipophilicity and membrane permeability .

Sulfonyl Substituent Modifications

The 4-(trifluoromethyl)phenyl group in the target compound is compared to:

  • 4-(1H-Pyrazol-1-yl)phenyl () : Adds a heteroaromatic group (C16H16N4O5S, 376.4 g/mol), which may enhance π-π stacking interactions in target binding .
  • Biphenyl-4-yl () : Extends conjugation (C19H17FN2O4S2, 420.5 g/mol), likely increasing steric bulk and influencing receptor selectivity .

Central Heterocycle Modifications

  • Pyrrolidine vs.
  • Piperidine () : Larger 6-membered ring systems (e.g., 2034361-47-0) may alter binding kinetics due to different spatial arrangements .

Structural and Physicochemical Comparison Table

Compound Name Dione Ring Sulfonyl Substituent Central Heterocycle Molecular Formula Molecular Weight (g/mol)
Target Compound Oxazolidine-2,4 4-(Trifluoromethyl)phenyl Pyrrolidine ~C14H13F3N2O5S ~380–400
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Oxazolidine-2,4 3,4-Difluorophenyl Azetidine C13H12F2N2O5S 346.31
5-(2-...ethylidene)thiazolidine-2,4-dione Thiazolidine-2,4 4-(Trifluoromethyl)phenyl Pyrrolidine Not specified ~420 (analogous to [10])
3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione Oxazolidine-2,4 Benzyl Piperidine Not specified ~350–370
3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4 4'-Fluoro-biphenyl-4-yl Pyrrolidine C19H17FN2O4S2 420.5

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows sulfonylation protocols similar to , where sulfonyl chlorides react with intermediates under basic conditions (e.g., NaH/DMF) .
  • Biological Relevance : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance, a feature shared with SB705498 (), a urea-based GPCR modulator .
  • Structure–Activity Relationships :
    • Electron-deficient sulfonyl groups (e.g., trifluoromethyl, difluorophenyl) improve binding to hydrophobic pockets in target proteins.
    • Thiazolidine-dione analogs () may exhibit distinct activity profiles due to sulfur’s electronegativity and larger atomic radius.

Biological Activity

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethylphenylsulfonyl group, which contribute to its interactions with various biological targets.

  • Molecular Formula : C14H13F3N2O5S
  • Molecular Weight : 378.33 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonyl group can facilitate interactions with proteins and enzymes critical for cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, including kinases and phosphatases. This modulation can affect cell proliferation and apoptosis.
  • Receptor Binding : The structural components allow for effective binding to specific receptors, influencing gene expression and cellular metabolism.
  • Cellular Signaling : By affecting signaling pathways, this compound can alter cellular responses to external stimuli, potentially leading to therapeutic effects in various diseases.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound based on recent studies:

Activity Description References
AnticancerExhibits inhibitory effects on cancer cell lines; potential for targeting HDACs and other cancer-related enzymes.
AntimicrobialDemonstrated activity against various bacterial strains; potential application in antibiotic development.
Anti-inflammatoryInhibits inflammatory cytokines and mediators in vitro; potential for treating chronic inflammatory diseases.
Enzyme ModulationModulates enzyme activities related to metabolic pathways; could influence drug metabolism.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects that were attributed to its ability to inhibit specific kinases involved in tumor growth. Molecular docking studies indicated strong binding affinities to target proteins such as thymidylate synthase and HDAC, suggesting a mechanism of action that involves disruption of cancer cell proliferation pathways .
  • Antimicrobial Properties : Research has shown that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial metabolism .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .

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